Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate

Medicinal Chemistry Positional Isomerism Kinase Inhibitor Design

Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate (CAS 1171483-68-3) is a synthetic imidazo[1,2-a]pyrimidine derivative with the molecular formula C18H20N4O2 and a molecular weight of 324.4 g/mol. It is commercially supplied at a standard purity of 95% (HPLC) by multiple vendors.

Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
CAS No. 1171483-68-3
Cat. No. B1387370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate
CAS1171483-68-3
Molecular FormulaC18H20N4O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=C(N2C=CC=NC2=N1)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C18H20N4O2/c1-18(2,3)21-15-14(22-11-5-10-19-17(22)20-15)12-6-8-13(9-7-12)16(23)24-4/h5-11,21H,1-4H3
InChIKeyOCLWKAICNDYFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate (CAS 1171483-68-3): Structural Identity and Procurement Baseline


Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate (CAS 1171483-68-3) is a synthetic imidazo[1,2-a]pyrimidine derivative with the molecular formula C18H20N4O2 and a molecular weight of 324.4 g/mol . It is commercially supplied at a standard purity of 95% (HPLC) by multiple vendors . The compound belongs to a class of heterocycles that have been broadly investigated as kinase inhibitors and enzyme modulators; however, its specific substitution pattern—in which the benzoate moiety is attached at the 3-position of the imidazo[1,2-a]pyrimidine core while the tert-butylamino group occupies the 2-position—distinguishes it from closely related positional isomers that are also commercially available .

Why Generic Substitution Fails for Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate


Generic substitution within the imidazo[1,2-a]pyrimidine benzoate class is scientifically unsound because positional isomerism fundamentally alters the three-dimensional presentation of pharmacophoric elements. The target compound places the 4-(methoxycarbonyl)phenyl group at the 3-position of the imidazo[1,2-a]pyrimidine core, whereas the commercially available isomer CAS 1171543-35-3 attaches the identical aryl ester to the 2-position . In imidazo[1,2-a]pyrimidine-based kinase inhibitors, such regiochemical differences have been shown to reorient the aryl substituent relative to the hinge-binding motif, resulting in divergent selectivity profiles and potency against targets such as c-Met and PRMT family enzymes [1]. Consequently, treating these positional isomers as interchangeable without experimental validation risks irreproducible biological results and wasted procurement resources.

Quantitative Evidence Guide: Differentiating Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate from Closest Analogs


Regiochemical Differentiation: 3-Benzoate vs. 2-Benzoate Substitution Pattern

The target compound (CAS 1171483-68-3) bears the 4-(methoxycarbonyl)phenyl substituent at the imidazo[1,2-a]pyrimidine 3-position, while its closest commercial analog (CAS 1171543-35-3) carries the identical group at the 2-position . This regiochemical difference is not cosmetic; in imidazo[1,2-a]pyrimidine-derived kinase inhibitors, the 3-aryl orientation projects the benzoate into a distinct sub-pocket compared to the 2-aryl analog, directly affecting target engagement geometry [1].

Medicinal Chemistry Positional Isomerism Kinase Inhibitor Design

Vendor-Supplied Purity Specification: 95% HPLC Baseline

The target compound is consistently supplied with a minimum purity of 95% as determined by HPLC across multiple independent vendors including AKSci, FUJIFILM Wako, and Chemenu . This consensus purity level provides a reliable baseline for procurement decisions, as any supplier offering substantially lower purity may introduce impurities that confound biological assay interpretation.

Quality Control Purity Analysis Procurement Specification

Molecular Formula and Mass Identity Confirmation for Inventory Management

The target compound has a molecular formula of C18H20N4O2 and a monoisotopic mass of 324.16 Da (average MW 324.4 g/mol) . Its positional isomer (CAS 1171543-35-3) shares the identical molecular formula and mass, meaning that mass spectrometry alone cannot distinguish these two compounds . This underscores the necessity of orthogonal identity verification (e.g., NMR, retention time) to prevent mix-ups during inventory management.

Analytical Chemistry Compound Identity Inventory Verification

Class-Level Biological Activity Differentiation: Imidazo[1,2-a]pyrimidine Regioisomers Exhibit Divergent Target Engagement

Although direct head-to-head biological data for CAS 1171483-68-3 versus its 2-benzoate isomer are not publicly available, data from structurally analogous imidazo[1,2-a]pyrimidine series demonstrate that the position of aryl substitution profoundly affects inhibitory potency. For example, in PRMT1/6/8 inhibition assays, 3-aryl imidazo[1,2-a]pyrimidine derivatives achieve IC50 values in the low nanomolar range (8–28 nM), while regioisomeric modifications can shift potency by over an order of magnitude across PRMT isoforms [1]. Similarly, MET kinase patent literature explicitly teaches that 3-substituted imidazo[1,2-a]pyrimidines project critical aryl groups into a hydrophobic back pocket that 2-substituted analogs cannot access [2].

Kinase Inhibition Structure-Activity Relationship PRMT

Recommended Application Scenarios for Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate Based on Quantitative Evidence


Kinase Inhibitor Structure-Activity Relationship (SAR) Campaigns Targeting the c-Met Hydrophobic Back Pocket

The 3-benzoate substitution pattern of CAS 1171483-68-3 geometrically matches the hydrophobic back pocket binding mode described for imidazo[1,2-a]pyrimidine-based MET kinase inhibitors in patent US-8637532-B2 [1]. Researchers building SAR libraries around this scaffold should procure the 3-substituted isomer specifically, as the 2-substituted analog (CAS 1171543-35-3) is predicted to misalign the aryl ester away from the critical back pocket, negating the designed binding interaction.

PRMT Isoform-Selectivity Profiling Using a Structurally Defined 3-Aryl Imidazo[1,2-a]pyrimidine Core

Class-representative 3-aryl imidazo[1,2-a]pyrimidine analogs exhibit PRMT1 IC50 values as low as 8 nM [2]. CAS 1171483-68-3 provides a chemically tractable scaffold for introducing additional substituents onto the benzoate ring or the imidazo[1,2-a]pyrimidine core to explore PRMT1/6/8 selectivity. The correct positional isomer must be used because the regioisomeric 2-benzoate variant is likely to exhibit a markedly different selectivity fingerprint based on class-level SAR trends.

Compound Library Building and Chemical Probe Synthesis Requiring Orthogonally Verifiable Identity

Because CAS 1171483-68-3 and its 2-benzoate isomer CAS 1171543-35-3 are isobaric (both C18H20N4O2, MW 324.4 g/mol) , the compound is an ideal candidate for establishing orthogonal identity verification protocols in compound management workflows. Procurement teams can use this compound pair as a training case for implementing NMR- or HPLC-retention-time-based isomer discrimination to prevent inventory mix-ups.

Enzyme Inhibition Assays Requiring Documented Purity Baseline

The consensus 95% HPLC purity specification across multiple independent vendors (AKSci, FUJIFILM Wako, Chemenu) supports the use of CAS 1171483-68-3 in biochemical assays where impurity-driven false positives must be minimized. Researchers can confidently set a 95% acceptance criterion in their quality control SOPs and reject lots that fall below this threshold without revalidating the entire assay.

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